1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone
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Overview
Description
. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexylsulfonyl group, contributing to its unique chemical properties.
Preparation Methods
One common synthetic route includes the reaction of a suitable pyrrolidine precursor with cyclohexylsulfonyl chloride under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding acids or alcohols.
Scientific Research Applications
1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits biological activities that make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfonyl group plays a crucial role in binding to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolidine-2,5-diones: These compounds are studied for their biological activities and potential therapeutic applications.
Prolinol: A derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its cyclohexylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-cyclohexylsulfonylpyrrolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRUFQAFOFZXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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